

# interaction and binding affinity of DMSA with lead and mercury

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## Compound of Interest

Compound Name: **2,3-Dimercaptosuccinic acid**

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An In-depth Technical Guide on the Interaction and Binding Affinity of **Meso-2,3-dimercaptosuccinic Acid** (DMSA) with Lead and Mercury

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Meso-2,3-dimercaptosuccinic acid** (DMSA), known as succimer, is a chelating agent utilized in the treatment of heavy metal poisoning, particularly from lead and mercury. This technical guide provides a comprehensive overview of the interaction and binding affinity of DMSA with these two toxic metals. It delves into the structural chemistry of the resulting complexes, presents quantitative binding affinity data, details the experimental protocols used to obtain this data, and outlines the relevant biological pathways of chelation and excretion. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicology.

## Introduction

**Meso-2,3-dimercaptosuccinic acid** is a water-soluble compound containing two sulphhydryl (-SH) groups, which are pivotal to its chelating properties.<sup>[1]</sup> These groups exhibit a high affinity for heavy metals, forming stable complexes that can be excreted from the body.<sup>[1]</sup> This guide will focus on the interaction of DMSA with lead ( $Pb^{2+}$ ) and mercury ( $Hg^{2+}$ ), two of the most common and hazardous heavy metals.

## Interaction and Binding with Lead ( $Pb^{2+}$ )

DMSA forms strong and stable complexes with lead ions. The primary binding sites for lead are the two sulfhydryl groups of DMSA.[\[2\]](#) Potentiometric studies have been instrumental in quantifying the binding affinity.

## Quantitative Binding Affinity Data for Lead

The stability of the DMSA-lead complex is a critical factor in its efficacy as a chelating agent. The following table summarizes the available quantitative data on the binding affinity of DMSA with lead.

Complex	Stereoisomer	Method	Stability Constant ( $\log K$ )	Conditions	Reference
$Pb(DMSA)$	meso-DMSA	Potentiometric Titration & Spectrophotometry	17.4	25°C, 0.1 M ionic strength	<a href="#">[3]</a>
PbL and HPbL	meso-DMSA and rac-DMSA	Potentiometric Titration with EDTA	rac-DMSA forms more stable complexes than meso-DMSA	pH 7.4	<a href="#">[2]</a>

## Experimental Protocol: Potentiometric Titration for Lead-DMSA Stability Constants

The determination of stability constants for the DMSA-lead complex is often performed using potentiometric titration, frequently in the presence of a competing ligand like EDTA to improve accuracy.[\[2\]](#)

Objective: To determine the formation constants of lead chelates with DMSA stereoisomers.

Materials:

- meso-DMSA and rac-DMSA
- Lead nitrate ( $\text{Pb}(\text{NO}_3)_2$ )
- Ethylenediaminetetraacetic acid (EDTA)
- Standardized sodium hydroxide ( $\text{NaOH}$ ) solution
- Potassium nitrate ( $\text{KNO}_3$ ) for maintaining ionic strength
- pH meter with a combination glass electrode
- Titration vessel
- Magnetic stirrer

**Procedure:**

- **Solution Preparation:** Prepare aqueous solutions of DMSA, lead nitrate, and EDTA of known concentrations. Prepare a standardized solution of  $\text{NaOH}$ .
- **Titration Setup:** In a thermostated titration vessel, place a solution containing a known amount of DMSA, lead nitrate, and EDTA. Maintain a constant ionic strength using  $\text{KNO}_3$ .
- **Titration:** Titrate the solution with the standardized  $\text{NaOH}$  solution.
- **Data Acquisition:** Record the pH of the solution after each addition of  $\text{NaOH}$ .
- **Data Analysis:** The formation constants are calculated from the titration curves by solving a series of mass-balance equations for all species in the solution (free metal, free ligand, complexed species). This is typically done using specialized computer programs that fit the experimental data to a chemical model.

## Interaction and Binding with Mercury ( $\text{Hg}^{2+}$ )

The interaction between DMSA and mercury is more complex than with lead. While DMSA is an effective chelator for mercury, recent studies using advanced analytical techniques suggest a departure from the traditional 1:1 chelate model.

## Structural Insights and Binding Controversy

Initial assumptions suggested a simple chelation where both sulfhydryl groups of a single DMSA molecule bind to one mercury ion. However, research utilizing X-ray Absorption Spectroscopy (XAS) and Density Functional Theory (DFT) calculations has indicated that DMSA does not form a true chelate complex with mercuric ions.<sup>[4]</sup> Instead, the formation of binuclear ring-like structures, such as  $\text{Hg}_2(\text{DMSA})_2$ , is proposed.<sup>[5]</sup> This is a critical consideration for the development of more efficient mercury chelators. In these structures, each mercury atom is coordinated to a sulfur atom from two different DMSA molecules.

## Quantitative Binding Affinity Data for Mercury

Despite the structural complexities, formation constants for mercury-DMSA complexes have been determined, providing a measure of the overall strength of the interaction.

Complex	Stereoisomer	Method	Finding	pH	Reference
HgL and HHgL <sub>2</sub>	meso-DMSA and rac-DMSA	Potentiometric Titration with EDTA	rac-DMSA binds to a greater extent at high concentration	7.4	<a href="#">[6]</a>

## Experimental Protocol: X-ray Absorption Spectroscopy (XAS) for Mercury-DMSA Complex

XAS is a powerful technique for probing the local atomic structure of metals in complexes, providing insights into coordination numbers and bond distances.

Objective: To investigate the coordination chemistry of mercuric ions with DMSA.

Facility: Stanford Synchrotron Radiation Laboratory (SSRL).<sup>[4]</sup>

Sample Preparation:

- Prepare a 5 mM final concentration of mercury from  $\text{Hg}(\text{NO}_3)_2$  in a 50mM HEPES buffer at pH 7.0.[4]
- To prevent ice crystal formation during measurement, add 30% v/v glycerol as a glassing agent.[4]
- Dissolve the  $\text{Hg}(\text{NO}_3)_2$  in dilute nitric acid before adding the buffer to prevent precipitation.[4]
- Add buffered solutions of DMSA to the mercury solution to achieve the desired DMSA:Hg ratio and incubate for 1 minute.[4]

#### Data Acquisition:

- Measurements are carried out on a beamline operating with a wiggler field and using a Si(220) double crystal monochromator.[4]
- Harmonic rejection is achieved by detuning one monochromator crystal.[4]
- The incident X-ray intensity is monitored using a nitrogen-filled ionization chamber.[4]
- X-ray absorption is measured as the X-ray La fluorescence excitation spectrum using an array of germanium detectors.[4]

#### Data Analysis:

- The energy is calibrated using a reference metal foil.
- The extended X-ray absorption fine structure (EXAFS) oscillations are analyzed by curve-fitting using specialized software to determine the coordination environment of the mercury atoms (e.g., number of sulfur neighbors and Hg-S bond distances).[4]

## Biological Pathways and In Vivo Chelation

The ultimate goal of chelation therapy is the removal of toxic metals from the body. This involves the mobilization of metals from tissues, formation of a stable complex in the bloodstream, and subsequent excretion.

## Pharmacokinetics and Excretion

After oral administration, DMSA is absorbed from the gastrointestinal tract.<sup>[7]</sup> It is then biotransformed in the body, with a significant portion being converted to mixed disulfides.<sup>[8]</sup> The DMSA-metal complexes are primarily excreted in the urine.<sup>[1]</sup>

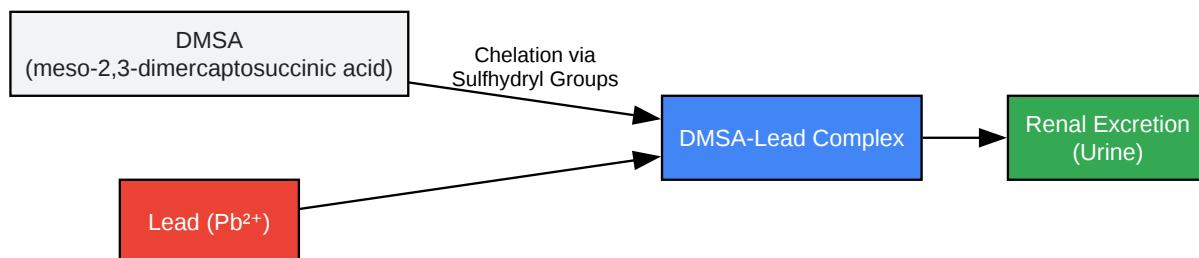
## Experimental Protocols: Animal and Clinical Studies

- Animal Studies (Lead):
  - Species: Puppies.<sup>[9]</sup>
  - Induction of Toxicity: Oral administration of lead acetate (15mg/kg) daily for sixty days.<sup>[9]</sup>
  - Chelation Therapy: Oral administration of DMSA (10 mg/kg) twice daily for one week.<sup>[9]</sup>
  - Analysis: Collection of whole blood, bone, liver, and brain tissue for the estimation of lead concentrations.<sup>[9]</sup>
- Animal Studies (Mercury):
  - Species: Rats.<sup>[10]</sup>
  - Induction of Toxicity: Exposure to mercury vapor (244  $\mu\text{g}/\text{m}^3$ ) by inhalation for 14 days.<sup>[10]</sup>
  - Chelation Therapy: Intraperitoneal injections of DMSA.
  - Analysis: Measurement of mercury content in various organs, with a key focus on the kidney as the primary site of accumulation and removal.<sup>[10]</sup>
- Clinical Protocol (Provocation Test):
  - Objective: To assess the body burden of heavy metals.
  - Procedure:
    - A baseline (pre-provocation) urine sample is collected.<sup>[1]</sup>
    - DMSA is administered orally at a dose of 20-30 mg/kg body weight (not to exceed 2g).<sup>[1][11]</sup>

- All urine is collected for the following 6 hours.[1][11]
- Food is withheld for 2 hours post-administration to ensure efficient absorption.[1]
- Analysis: The concentration of heavy metals in the pre- and post-provocation urine samples is determined to assess the extent of metal excretion mobilized by DMSA.

## Visualizations

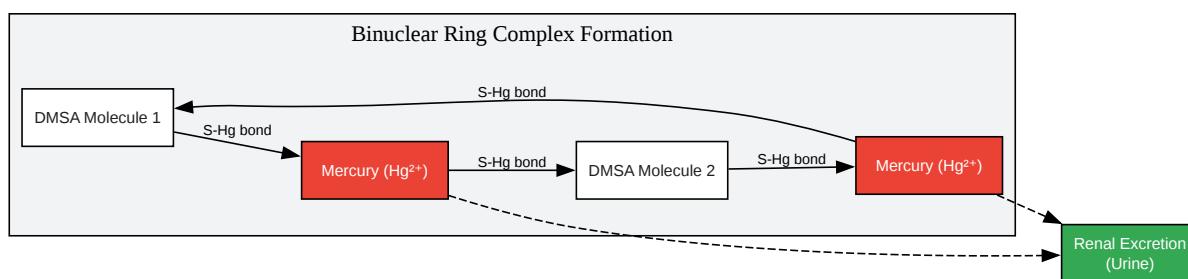
### DMSA Chelation of Lead



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Caption: Simplified pathway of DMSA chelation and excretion of lead.

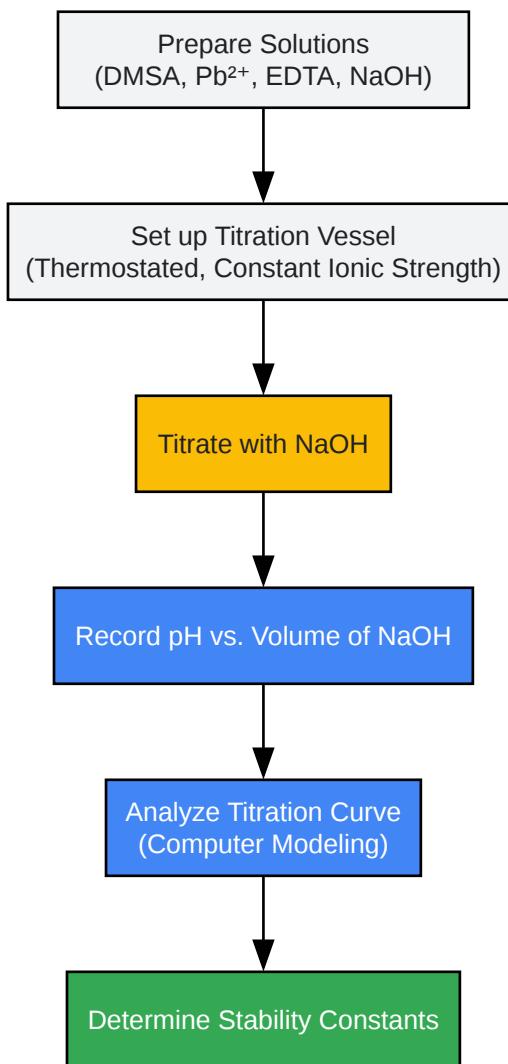
### Proposed DMSA Interaction with Mercury



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Caption: Proposed binuclear ring complex of DMSA with mercury.

## Experimental Workflow for Potentiometric Titration



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Caption: Workflow for determining DMSA-lead stability constants via potentiometric titration.

## Conclusion

The interaction of DMSA with lead and mercury is a subject of ongoing research. While its efficacy in chelating lead is well-supported by quantitative binding data, the mechanism of mercury chelation is more intricate than previously understood, with evidence pointing towards the formation of complex binuclear structures rather than simple chelates. The experimental protocols outlined in this guide provide a framework for the continued investigation of these interactions. A deeper understanding of the binding affinities and structural chemistry is

paramount for the development of novel and more effective chelation therapies for heavy metal poisoning.

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